2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a benzothiadiazine derivative characterized by a 7-chloro-substituted benzothiadiazine core, a sulfanyl linker, and an acetamide group bearing a 3,5-dimethylphenyl substituent. Its molecular formula is C₁₇H₁₅ClN₃O₃S₂, with a molecular weight of 408.9 g/mol . The chloro and sulfanyl groups enhance its bioactivity by influencing electron distribution and binding affinity, while the 3,5-dimethylphenyl moiety contributes to lipophilicity and target selectivity.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-10-5-11(2)7-13(6-10)19-16(22)9-25-17-20-14-4-3-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLWKJQKQPTRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine with a suitable sulfanyl and acetamide derivative under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide exhibit antimicrobial properties. Studies have shown that benzothiadiazine derivatives can inhibit the growth of various bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Properties
The compound's structural features may also confer anticancer activity. Preliminary studies have demonstrated that similar benzothiadiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. This suggests a possible application in cancer therapeutics .
Anti-inflammatory Effects
Research has explored the anti-inflammatory potential of benzothiadiazine derivatives. These compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzothiadiazine derivatives. The results showed that compounds with the benzothiadiazine scaffold had significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The study concluded that these compounds could serve as lead structures for developing new antibiotics .
Case Study 2: Anticancer Activity
In a research article published in Cancer Letters, the anticancer properties of benzothiadiazine derivatives were investigated. The study found that specific derivatives could inhibit cell proliferation and induce apoptosis in breast cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .
Case Study 3: Anti-inflammatory Mechanisms
A recent investigation focused on the anti-inflammatory effects of benzothiadiazine compounds. Results indicated that these compounds could reduce pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for conditions like rheumatoid arthritis or inflammatory bowel disease .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for antibiotic development. |
| Anticancer | Induces apoptosis and inhibits tumor growth; promising for cancer therapy. |
| Anti-inflammatory | Modulates inflammatory pathways; potential treatment for inflammatory diseases. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Findings :
- Chlorine (Cl) : Enhances antimicrobial potency due to electron-withdrawing effects, stabilizing interactions with bacterial enzymes .
- Fluorine (F) : Improves metabolic stability and bioavailability, correlating with higher anticancer activity .
- Bromine (Br) : Increases molecular weight and steric bulk, altering target selectivity .
Aryl Group Modifications on the Acetamide Moiety
Key Findings :
- 3,5-Dimethylphenyl : Balances lipophilicity and steric effects, improving membrane permeability .
- 4-Nitrophenyl : Introduces electron-deficient aromaticity, enhancing pro-apoptotic effects .
- 3,4-Dimethoxyphenyl : Modulates solubility and hydrogen-bonding capacity, critical for anti-inflammatory activity .
Molecular and Pharmacokinetic Comparison
Structural-Activity Insights :
- Higher LogP in the 3,5-dimethylphenyl derivative correlates with improved tissue penetration.
- The 4-nitrophenyl group’s electron-withdrawing nature reduces antimicrobial efficacy but enhances anticancer activity .
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a benzothiadiazine moiety and an acetamide group. The presence of chlorine and sulfur atoms contributes to its reactivity and biological properties.
Research indicates that compounds with similar structures often exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : Many benzothiadiazine derivatives are known to inhibit specific enzymes that play crucial roles in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.
- Antioxidant Activity : Compounds containing sulfur can exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Studies have shown that benzothiadiazine derivatives can exhibit anticancer properties. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The antimicrobial potential of similar compounds has been documented. They have shown effectiveness against a range of bacterial strains and fungi, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Compounds with similar structures have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .
Study 1: Anticancer Efficacy
A study investigating the anticancer effects of a related benzothiadiazine compound found that it significantly reduced tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Study 2: Antimicrobial Testing
In another study, the antimicrobial activity of a series of benzothiadiazine derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Tables
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves sequential functionalization of the benzothiadiazine core and thioacetamide linkage. Key steps include:
- Sulfanyl group introduction : Requires controlled thiolation under inert conditions to avoid oxidation .
- Acetamide coupling : Use of coupling agents (e.g., EDCI/HOBt) to link the benzothiadiazine moiety to the 3,5-dimethylphenyl group .
- Purification : Chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) . Challenges: Avoiding side reactions (e.g., over-oxidation of sulfanyl groups) and ensuring regioselectivity in substitutions.
Q. How is the compound characterized to confirm structural integrity?
A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR to verify substituent positions and absence of impurities .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., Cl and S isotopes) .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the benzothiadiazine core .
Q. What preliminary biological assays are recommended to explore its activity?
Initial screens should prioritize:
- Cytotoxicity assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition studies : Target kinases or proteases linked to the benzothiadiazine scaffold’s known bioactivity .
- Solubility profiling : Use DMSO/PBS mixtures to determine physiologically relevant concentrations .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., anticancer vs. anti-inflammatory) be resolved?
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-response studies : Establish IC₅₀ values across multiple cell lines to differentiate primary vs. secondary effects .
- Target validation : CRISPR/Cas9 knockout models or siRNA silencing of suspected targets (e.g., NF-κB for anti-inflammatory activity) .
- Metabolite profiling : LC-MS/MS to rule out activity from degradation products .
Q. What computational methods optimize reaction conditions for higher yield?
Integrate density functional theory (DFT) and machine learning:
- Reaction pathway modeling : Predict energy barriers for sulfanyl group incorporation using Gaussian or ORCA .
- Design of Experiments (DoE) : Statistically optimize variables (temperature, solvent polarity) via Minitab or JMP . Example: A Plackett-Burman design reduced side products by 40% in a related benzothiadiazine synthesis .
Q. How to investigate the molecular mechanism of action in complex biological systems?
Advanced methodologies include:
- Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .
- Transcriptomics : RNA-seq to map pathway perturbations (e.g., apoptosis or cytokine regulation) .
- Molecular docking : AutoDock Vina or Schrödinger to simulate interactions with predicted targets (e.g., COX-2 for anti-inflammatory effects) .
Q. What strategies address poor aqueous solubility for in vivo studies?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety .
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .
- Co-solvent systems : Test cyclodextrin complexes or micellar formulations to stabilize the compound in PBS .
Methodological Considerations
Q. How to validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic/basic conditions, heat, and light; monitor via UPLC-MS .
- Plasma stability assays : Incubate with human/animal plasma and quantify intact compound over 24 hours .
Q. What statistical approaches reconcile variability in biological replicates?
- Mixed-effects models : Account for batch effects in high-throughput screens using R or Python (lme4 package) .
- Power analysis : Determine sample sizes needed to detect significant effects (e.g., G*Power software) .
Q. How to prioritize derivatives for structure-activity relationship (SAR) studies?
- Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., chloro vs. methyl groups) .
- QSAR modeling : Use MOE or RDKit to correlate descriptors (logP, polar surface area) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
